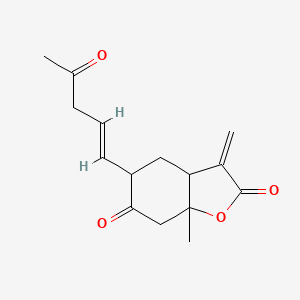

Monaspin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

7a-methyl-3-methylidene-5-[(E)-4-oxopent-1-enyl]-3a,4,5,7-tetrahydro-1-benzofuran-2,6-dione |

InChI |

InChI=1S/C15H18O4/c1-9(16)5-4-6-11-7-12-10(2)14(18)19-15(12,3)8-13(11)17/h4,6,11-12H,2,5,7-8H2,1,3H3/b6-4+ |

InChI Key |

UUHLKWWYEAWIAU-GQCTYLIASA-N |

Isomeric SMILES |

CC(=O)C/C=C/C1CC2C(=C)C(=O)OC2(CC1=O)C |

Canonical SMILES |

CC(=O)CC=CC1CC2C(=C)C(=O)OC2(CC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Monaspin B: A Technical Guide to its Discovery and Antileukemic Potential from Monascus purpureus and Aspergillus oryzae Co-culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents has led researchers to explore unique microbial interactions. This technical guide delves into the discovery of Monaspin B, a potent antileukemic cyclohexyl-furan, produced through the co-cultivation of the fungi Monascus purpureus and Aspergillus oryzae. Microbial co-culture presents a powerful strategy to unlock cryptic biosynthetic pathways, leading to the generation of novel secondary metabolites with significant biological activities. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and logical workflows involved in the identification, isolation, and characterization of this compound, offering a blueprint for further research and development in this promising area of natural product discovery.

Introduction

Natural products remain a cornerstone of drug discovery, with microorganisms being a particularly rich source of structurally diverse and biologically active compounds.[1] However, it is estimated that a vast majority of microbial biosynthetic gene clusters are silent under standard laboratory monoculture conditions. Co-cultivation, the process of growing two or more different microorganisms in the same environment, can simulate the competitive and symbiotic interactions found in their natural habitats.[2] This interaction can trigger the expression of otherwise dormant gene clusters, leading to the production of novel secondary metabolites.[3]

The co-culture of Monascus purpureus, a fungus long used in the production of food colorants and other bioactive compounds, with Aspergillus oryzae, another industrially important fungus, has led to the discovery of two new cyclohexyl-furans: Monaspin A and this compound.[1] This guide focuses on this compound, which has demonstrated significant antiproliferative activity against leukemic cells, highlighting its potential as a lead compound for cancer therapy.[1]

Quantitative Data Summary

The co-culture of Monascus purpureus and Aspergillus oryzae resulted in the production of Monaspins A and B. After optimization of culture conditions, the following yields were achieved:

| Compound | Yield (mg/L) |

| Monaspin A | 1.2 |

| This compound | 0.8 |

The potent antileukemic activity of this compound was quantified against the human promyelocytic leukemia cell line, HL-60.

| Compound | Cell Line | IC50 (nM) | Biological Effect |

| This compound | HL-60 | 160 | Induces apoptosis |

In a subsequent in vivo study using a mouse leukemia model, this compound demonstrated a promising antileukemic effect.

| Treatment | Effect on Blood Cell Counts |

| This compound | Reduction in white blood cells, lymphocytes, and neutrophils |

Experimental Protocols

The following sections detail the methodologies for the co-cultivation, extraction, purification, and biological evaluation of this compound. These protocols are based on the methods described in the primary literature.

Fungal Strains and Co-culture Conditions

-

Fungal Strains: Monascus purpureus and Aspergillus oryzae were used in this study.

-

Inoculum Preparation:

-

Both fungal strains are cultured separately on Potato Dextrose Agar (PDA) plates at 28°C for 7 days.

-

Spore suspensions are prepared by washing the surface of the agar plates with sterile 0.1% Tween 80 solution.

-

Spore concentrations are determined using a hemocytometer and adjusted to 1 x 106 spores/mL.

-

-

Co-culture Medium: A suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB), is used.

-

Co-culture Procedure:

-

A 100 mL Erlenmeyer flask containing 50 mL of PDB is inoculated with 1 mL of the Monascus purpureus spore suspension.

-

The flask is incubated at 28°C on a rotary shaker at 150 rpm for 48 hours.

-

After 48 hours, 1 mL of the Aspergillus oryzae spore suspension is added to the Monascus purpureus culture.

-

The co-culture is then incubated for an additional 7-10 days under the same conditions.

-

Extraction and Purification of this compound

-

Extraction:

-

The entire fermentation broth is harvested and homogenized.

-

The homogenized broth is extracted three times with an equal volume of ethyl acetate.

-

The organic layers are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Purification:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Further purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient.

-

Structural Elucidation

The chemical structure of this compound was determined using the following spectroscopic methods:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to elucidate the complete chemical structure.

In Vitro Antiproliferative Assay

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Conditions: HL-60 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay:

-

HL-60 cells are seeded in a 96-well plate at a density of 5 x 104 cells/well.

-

Cells are treated with various concentrations of this compound for 72 hours.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.

-

The formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.

-

In Vivo Antileukemic Activity

-

Animal Model: A mouse model of leukemia is established by intravenously injecting a suitable murine leukemia cell line into immunocompromised mice.

-

Treatment: Once the leukemia is established, mice are treated with this compound via intraperitoneal injection at a predetermined dose and schedule.

-

Monitoring: The progression of leukemia is monitored by measuring white blood cell, lymphocyte, and neutrophil counts in peripheral blood samples.

-

Endpoint: The study endpoint is determined by ethical guidelines and may include survival analysis and histopathological examination of tissues.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of this compound.

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound's antileukemic activity.

Conclusion

The discovery of this compound through the co-culture of Monascus purpureus and Aspergillus oryzae underscores the significant potential of microbial interaction as a strategy for discovering novel, bioactive natural products. The potent and selective antileukemic activity of this compound, demonstrated both in vitro and in vivo, establishes it as a promising candidate for further preclinical and clinical development. This technical guide provides a foundational framework for researchers to build upon, not only for the further investigation of this compound but also for the broader application of co-culture techniques in the search for new therapeutic agents. Future research should focus on elucidating the biosynthetic pathway of this compound, optimizing its production, and exploring its full therapeutic potential.

References

- 1. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Proposed Biosynthesis of Novel Cyclohexyl-Furans

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed biosynthetic pathway for novel cyclohexyl-furan natural products. Given the novelty of this compound class, this guide synthesizes established biochemical principles from related pathways to construct a plausible enzymatic route. It is intended to serve as a foundational resource for researchers aiming to discover, characterize, and engineer the biosynthesis of these unique molecules.

Introduction to Cyclohexyl-Furans

Cyclohexyl-furan compounds represent a novel class of natural products characterized by the presence of both a cyclohexane and a furan moiety. While the biosynthesis of furan-containing fatty acids and various cyclohexane-containing natural products are known, the pathway for a combined cyclohexyl-furan structure has not been elucidated.[1][2][3] This guide proposes a hypothetical pathway, drawing parallels from well-characterized enzyme families, including polyketide synthases (PKSs), fatty acid synthases (FASs), and various tailoring enzymes. Understanding this pathway is critical for the potential discovery and development of new therapeutic agents and specialty chemicals.

Proposed Biosynthetic Pathway

The proposed biosynthesis of a novel cyclohexyl-furan, designated CF-1, is envisioned as a hybrid pathway integrating elements of both polyketide and fatty acid synthesis. The pathway likely originates from a specialized Type I Polyketide Synthase (PKS) or a hybrid PKS-FAS system.

The core hypothesis involves the following key stages:

-

Initiation: A starter unit, such as cyclohexanecarbonyl-CoA, is loaded onto the PKS machinery. This precursor is known to be involved in the biosynthesis of ω-cyclohexyl fatty acids in certain bacteria.[2][4]

-

Polyketide Chain Elongation: The PKS modules extend the starter unit with several malonyl-CoA extender units, which is a hallmark of polyketide synthesis.

-

Furan Ring Formation: The furan moiety is proposed to form from a linear polyketide intermediate. This process is catalyzed by a specialized enzymatic domain or a separate tailoring enzyme that facilitates cyclization and dehydration. The oxygen atom within the furan ring is likely derived from molecular oxygen (O₂), a mechanism observed in bacterial furan fatty acid biosynthesis.

-

Release and Final Tailoring: The final cyclohexyl-furan product is released from the PKS enzyme, often through the action of a thioesterase domain. Further tailoring by enzymes such as methyltransferases or oxidoreductases may occur to yield the final bioactive compound.

Below is a diagram illustrating the proposed signaling pathway for the biosynthesis of a hypothetical cyclohexyl-furan compound (CF-1).

Experimental Workflow for Pathway Elucidation

Characterizing a novel biosynthetic pathway requires a multi-faceted approach. The following workflow outlines the key experimental stages for identifying and validating the proposed cyclohexyl-furan pathway.

Detailed Experimental Protocols

Gene Cluster Identification (Genome Mining)

-

Objective: To identify the biosynthetic gene cluster (BGC) responsible for producing the cyclohexyl-furan compound.

-

Methodology:

-

Sequence the genome of the producing organism.

-

Use bioinformatics tools (e.g., antiSMASH, PRISM) to scan the genome for putative PKS gene clusters.

-

Search for clusters containing genes homologous to those involved in cyclohexane ring formation (e.g., from the shikimate pathway) and fatty acid metabolism.

-

Prioritize BGCs that are uniquely expressed under production conditions, as determined by transcriptomics (RNA-Seq).

-

Heterologous Expression

-

Objective: To confirm the function of the identified BGC by expressing it in a model host organism.

-

Methodology:

-

Clone the entire candidate BGC into an appropriate expression vector.

-

Transform a genetically tractable and high-producing host strain (e.g., Streptomyces coelicolor or Escherichia coli) with the vector.

-

Cultivate the engineered host under suitable conditions to induce gene expression.

-

Extract metabolites from the culture and analyze for the production of the target cyclohexyl-furan using LC-MS and NMR.

-

In Vitro Enzyme Assays

-

Objective: To determine the specific function of individual enzymes within the pathway.

-

Methodology:

-

Clone and overexpress the gene encoding the target enzyme (e.g., the putative furan-forming cyclase) in E. coli.

-

Purify the recombinant protein using affinity chromatography.

-

Synthesize the proposed substrate (e.g., the linear polyketide intermediate).

-

Incubate the purified enzyme with the substrate and necessary cofactors (e.g., NADPH, O₂).

-

Analyze the reaction products by HPLC, LC-MS, and NMR to confirm the enzymatic transformation.

-

Isotopic Labeling Studies

-

Objective: To trace the incorporation of precursors into the final molecule, confirming the proposed pathway.

-

Methodology:

-

Supplement the culture medium of the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled malonyl-CoA or ¹⁸O₂).

-

Isolate the cyclohexyl-furan product after cultivation.

-

Analyze the product using mass spectrometry to detect mass shifts and NMR spectroscopy to determine the positions of ¹³C incorporation. This can confirm, for instance, that the furan oxygen originates from molecular oxygen.

-

Quantitative Data Presentation

The following tables present illustrative quantitative data that would be generated during the characterization of this novel biosynthetic pathway.

Table 1: Illustrative Enzyme Kinetic Parameters for CF-Synthase (CFS1)

| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Cyclohexanecarbonyl-CoA | 50 | 0.15 | 3,000 |

| Malonyl-CoA | 25 | 2.50 | 100,000 |

| Linear Polyketide Int. | 15 | 0.05 | 3,333 |

Table 2: Illustrative Metabolite Production in Wild-Type vs. Mutant Strains

| Strain | Cyclohexyl-Furan Titer (mg/L) | Precursor Accumulation (µg/L) |

| Wild-Type Producer | 12.5 | N/D |

| Δcfs1 (PKS Deletion Mutant) | N/D | N/D |

| Δcf-cyc (Cyclase Deletion Mutant) | N/D | 55.2 |

| Heterologous Host (E. coli + BGC) | 2.1 | 12.8 |

| N/D: Not Detected |

Conclusion

The study of novel natural product biosynthesis, such as that of cyclohexyl-furans, opens new avenues for drug discovery and synthetic biology. The proposed pathway and experimental workflows presented in this guide offer a robust framework for researchers to begin exploring this untapped area of microbial chemistry. By combining genomic, metabolic, and biochemical approaches, the complete elucidation of this pathway is an achievable goal, paving the way for the engineered production of valuable new molecules.

References

An In-depth Technical Guide to the Secondary Metabolites of Aspergillus oryzae and Monascus purpureus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the secondary metabolites produced by two industrially significant filamentous fungi, Aspergillus oryzae and Monascus purpureus. It is designed to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the biosynthesis, regulation, and quantification of these valuable compounds. This document outlines the major secondary metabolites, presents quantitative data on their production, details experimental protocols for their study, and visualizes the complex signaling pathways and experimental workflows involved in their synthesis and analysis.

Introduction

Aspergillus oryzae, also known as "koji mold," has a long and esteemed history in the food and beverage industry, particularly in Asia, for its role in the fermentation of products like sake, miso, and soy sauce. It is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration. Beyond its enzymatic capabilities, A. oryzae is a known producer of various secondary metabolites, with kojic acid being one of the most prominent.

Monascus purpureus is another filamentous fungus with a rich history of use in Asian food production, most notably for creating red yeast rice. This fungus is a prolific source of a diverse array of secondary metabolites, including a range of polyketide pigments (yellow, orange, and red), the cholesterol-lowering agent monacolin K, and the mycotoxin citrinin.[1] The co-production of these compounds presents both opportunities and challenges in the food and pharmaceutical industries.

Understanding the intricate molecular mechanisms that govern the production of these secondary metabolites is paramount for optimizing their yields, ensuring product safety, and exploring their therapeutic potential. This guide delves into the core aspects of the secondary metabolism of these two remarkable fungi.

Major Secondary Metabolites and Biosynthesis

Aspergillus oryzae

The most well-characterized secondary metabolite of A. oryzae is kojic acid (5-hydroxy-2-(hydroxymethyl)-4-pyrone). It is a multifunctional compound with applications in the cosmetic industry as a skin-lightening agent due to its tyrosinase inhibitory activity, and in the food industry as an anti-browning agent.[2]

The biosynthesis of kojic acid is governed by a dedicated gene cluster, which includes:

-

kojA : Encodes an oxidoreductase.

-

kojR : A Zn(II)2Cys6 transcriptional activator essential for the expression of the other genes in the cluster.[3][4]

-

kojT : Encodes a transporter protein responsible for exporting kojic acid out of the cell.[5]

The production of kojic acid is induced by the presence of kojic acid itself at the transcriptional level.

Monascus purpureus

M. purpureus produces a rich and complex profile of secondary metabolites, primarily polyketides. These can be categorized as follows:

-

Pigments : These azaphilone pigments are responsible for the characteristic color of red yeast rice and are classified into three main groups:

-

Yellow pigments : ankaflavin and monascin.

-

Orange pigments : rubropunctatin and monascorubrin.

-

Red pigments : rubropunctamine and monascorubramine, which are formed by the reaction of orange pigments with amino acids.

-

-

Monacolin K (Lovastatin) : A potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This compound is the active ingredient in cholesterol-lowering drugs.

-

Citrinin : A mycotoxin with nephrotoxic and hepatotoxic effects. Its presence is a significant safety concern in Monascus-fermented products.

The biosynthesis of these compounds is controlled by distinct gene clusters. The polyketide synthase gene, pksCT , is essential for citrinin biosynthesis. The biosynthesis of pigments and citrinin are often interlinked, with the deletion of pigment regulatory genes sometimes leading to an increase in citrinin production.

Quantitative Data on Secondary Metabolite Production

The production yields of secondary metabolites from A. oryzae and M. purpureus can vary significantly depending on the strain, fermentation conditions (solid-state vs. submerged), and medium composition. The following tables summarize representative quantitative data from the literature.

Table 1: Quantitative Production of Kojic Acid by Aspergillus oryzae

| Strain | Fermentation Type | Carbon Source | Yield | Reference |

| A. oryzae wild-type | Submerged | Glucose (80 g/L) | 16.4 g/L | |

| A. oryzae (kojR overexpression) | Submerged | Glucose (80 g/L) | 26.4 g/L | |

| A. oryzae var. effusus NRC 14 | Static | Glucose (100 g/L) | 49.5 g/L | |

| A. oryzae | Bubbling with light | Glucose (100 g/L) | 7.86 g/L |

Table 2: Quantitative Production of Secondary Metabolites by Monascus purpureus

| Strain | Fermentation Type | Metabolite | Yield | Reference |

| M. purpureus YY-1 (wild-type) | Solid-state (rice) | Citrinin | 49.17 µg/g | |

| M. purpureus "winter" mutant | Solid-state (rice) | Citrinin | 1.38 µg/g | |

| M. purpureus "winter" mutant | Solid-state (rice) | Yellow Pigment | 8539 U/g | |

| M. purpureus "winter" mutant | Solid-state (rice) | Orange Pigment | 8470 U/g | |

| M. purpureus "winter" mutant | Solid-state (rice) | Red Pigment | 7667 U/g | |

| M. pilosus MS-1 | Solid-state | Monacolin K | 6.13 mg/g | |

| M. pilosus MS-1 | Liquid-state | Monacolin K (intracellular) | 0.9 mg/g | |

| M. pilosus MS-1 | Liquid-state | Monacolin K (extracellular) | 1.8 mg/g | |

| M. purpureus TISTR 3541 | Solid-state (optimized) | Monacolin K | 5,900 mg/kg | |

| M. purpureus TISTR 3541 | Solid-state (optimized) | Yellow Pigment | 1,700 units/g | |

| M. purpureus TISTR 3541 | Solid-state (optimized) | Citrinin | 0.26 mg/kg | |

| M. purpureus CMU002U | Solid-state (purple rice) | Monacolin K | 13,482 ppm | |

| M. purpureus CMU002U | Solid-state (purple rice) | Citrinin | 132 ppb | |

| M. purpureus CMU002U | Solid-state (purple rice) | Red Pigment | 388.25 units/g |

Signaling Pathways and Regulation

The biosynthesis of secondary metabolites in A. oryzae and M. purpureus is tightly regulated by a complex network of signaling pathways that respond to various environmental cues.

Regulation of Kojic Acid Biosynthesis in Aspergillus oryzae

The production of kojic acid is influenced by global regulators and pathway-specific transcription factors. The pathway-specific activator, KojR , is essential for the transcription of the kojA and kojT genes. Global regulators such as LaeA and members of the Velvet complex (e.g., VeA) , which are known to control secondary metabolism in many filamentous fungi, also play a role. Carbon catabolite repression, mediated by CreA , can also affect the expression of biosynthetic genes by controlling the utilization of carbon sources.

Regulation of Secondary Metabolism in Monascus purpureus

The regulation of secondary metabolism in M. purpureus is multifaceted, involving responses to light, pH, and nutrient availability.

-

Light : Blue light has been shown to regulate the production of citrinin, pigments, and monacolin K. This is thought to be mediated through complex signaling pathways, potentially involving G-protein coupled receptors and downstream effectors.

-

pH : The pH-responsive transcription factor PacC is a key regulator of gene expression in response to ambient pH and can influence the production of secondary metabolites.

-

Global Regulators : Similar to Aspergillus, LaeA and the Velvet complex are global regulators that impact the biosynthesis of pigments and other secondary metabolites in Monascus.

-

cAMP Signaling : The cyclic AMP signaling pathway has been implicated in the regulation of pigment production.

The biosynthetic pathways for pigments and citrinin are interconnected, often competing for the same precursors, such as acetyl-CoA and malonyl-CoA.

Experimental Protocols

Fungal Strains and Culture Conditions

-

Aspergillus oryzae : Strains can be maintained on Potato Dextrose Agar (PDA) slants at 4°C. For kojic acid production, a typical medium contains (g/L): glucose 100, yeast extract 5.0, KH2PO4 1.0, and MgSO4·7H2O 0.5, with an initial pH of 3.0. Cultures are incubated at 28-30°C for 7-14 days in either static or shaking conditions.

-

Monascus purpureus : Strains are typically maintained on PDA at 30°C for 7-10 days.

-

Solid-State Fermentation (SSF) : Rice is soaked, autoclaved, and inoculated with a spore suspension. Fermentation is carried out at 30°C for 10-14 days.

-

Submerged Fermentation (SmF) : A seed culture is prepared in a suitable medium (e.g., 6% glucose, 2% peptone, and mineral salts) and then used to inoculate the production medium. Fermentation is conducted at 30-35°C with agitation for several days.

-

Extraction of Secondary Metabolites

-

Kojic Acid from A. oryzae : The culture filtrate is typically used directly for analysis after centrifugation to remove mycelia.

-

Pigments and Citrinin from M. purpureus :

-

Homogenize 1 gram of the fermented solid (e.g., red yeast rice).

-

Add 10 mL of 70-90% methanol or ethanol.

-

Extract at 40-60°C for 10-60 minutes with shaking or sonication.

-

Centrifuge or filter to separate the extract from the solid residue.

-

The supernatant is filtered through a 0.22 µm filter prior to HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Table 3: HPLC Conditions for Secondary Metabolite Analysis

| Parameter | Kojic Acid | Monascus Pigments | Monacolin K | Citrinin |

| Column | C18 | C18 | C18 | C18 |

| Mobile Phase | Acetonitrile/Water with formic or phosphoric acid (gradient or isocratic) | Acetonitrile/Water with formic acid (gradient) | Methanol/Water/Phosphoric acid (isocratic) | Acetonitrile/Water with phosphoric acid (isocratic) |

| Flow Rate | 0.8 - 1.0 mL/min | 0.8 - 1.0 mL/min | 1.0 mL/min | 0.8 - 1.0 mL/min |

| Detection | UV (270 nm) | DAD (390 nm for yellow, 470 nm for orange, 500 nm for red) | UV (238 nm) | Fluorescence (Ex: 331 nm, Em: 500 nm) or UV (331 nm) |

| Column Temp. | 30 - 40°C | 35 - 40°C | 40°C | 30°C |

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For comprehensive profiling and identification of a wider range of secondary metabolites, LC-MS is the method of choice.

-

Instrumentation : Typically involves a UHPLC system coupled to a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization : Electrospray ionization (ESI) is commonly used in both positive and negative ion modes to capture a broad range of compounds.

-

Data Analysis : Putative identification of metabolites is achieved by comparing accurate mass measurements, fragmentation patterns (MS/MS), and retention times with databases and literature data.

Genetic Manipulation Protocols

Studying the function of genes involved in secondary metabolism often requires genetic manipulation techniques such as gene knockout or overexpression.

-

Aspergillus oryzae : Protoplast-mediated transformation (PMT) and Agrobacterium tumefaciens-mediated transformation (ATMT) are commonly used methods. The CRISPR/Cas9 system has also been adapted for efficient gene editing in A. oryzae.

-

Monascus purpureus : Genetic manipulation in Monascus has been more challenging, but protocols for ATMT and CRISPR/Cas9-based gene editing are now available, enabling targeted disruption of biosynthetic gene clusters.

Conclusion

Aspergillus oryzae and Monascus purpureus are treasure troves of diverse secondary metabolites with significant industrial and pharmaceutical applications. A deep understanding of their biosynthetic pathways, regulatory networks, and the development of robust analytical and genetic tools are essential for harnessing their full potential. This technical guide provides a foundational resource for researchers to explore and manipulate the secondary metabolism of these fascinating fungi, paving the way for the development of novel products and applications. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this dynamic field.

References

Monaspin B: A Comprehensive Technical Review of its Antileukemic Properties

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

Monaspin B, a novel cyclohexyl-furan natural product, has recently emerged as a compound of interest in the field of oncology, specifically for its potent antileukemic activity.[1][2] This technical whitepaper provides a detailed overview of the current scientific knowledge regarding this compound's effects on leukemia cells. It summarizes the available quantitative data, outlines putative experimental methodologies based on standard laboratory practices, and visually represents the experimental workflow. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics. It is important to note that the information presented herein is based on a limited number of publicly available scientific studies, and further research is required to fully elucidate the therapeutic potential and mechanism of action of this compound.

Introduction

Natural products are a rich and historically significant source for the discovery of innovative pharmaceuticals.[1] this compound is a recently identified secondary metabolite derived from the cocultivation of two fungal species, Monascus purpureus and Aspergillus oryzae.[1][2] Initial investigations have revealed its significant antiproliferative and pro-apoptotic effects against leukemic cells, positioning it as a promising candidate for further preclinical and clinical investigation. This document aims to consolidate the existing data on this compound to facilitate ongoing research efforts.

Quantitative Data on Antileukemic Activity

The primary quantitative measure of this compound's antileukemic efficacy comes from in vitro studies on the human promyelocytic leukemia cell line, HL-60. The available data is summarized in the table below.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HL-60 | Proliferation Assay | IC50 | 160 nM |

Table 1: In Vitro Efficacy of this compound

IC50 (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

In addition to its in vitro activity, this compound has demonstrated promising antileukemic effects in a murine leukemia model. Treatment with this compound led to a reduction in white blood cell, lymphocyte, and neutrophil counts. However, specific quantitative data from these in vivo studies, such as percentage reduction or statistical significance, are not detailed in the currently available literature.

Experimental Protocols

The following sections describe generalized experimental protocols that are likely to have been used to assess the antileukemic properties of this compound. It is crucial to note that these are representative methodologies and may not reflect the exact protocols used in the primary research.

Cell Culture

-

Cell Line: Human promyelocytic leukemia (HL-60) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/mL.

-

Treatment: Cells are treated with varying concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: HL-60 cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vivo Leukemia Mouse Model

-

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG mice) are used to prevent rejection of human leukemia cells.

-

Cell Implantation: HL-60 cells are injected intravenously or intraperitoneally into the mice.

-

Treatment: Once leukemia is established (confirmed by peripheral blood analysis or bioluminescence imaging if cells are engineered to express luciferase), mice are treated with this compound or a vehicle control.

-

Monitoring: Disease progression is monitored by measuring white blood cell counts, spleen and liver size, and overall survival.

-

Endpoint Analysis: At the end of the study, tissues are collected for histological and flow cytometric analysis to determine the extent of leukemic infiltration.

Signaling Pathways

The specific signaling pathways modulated by this compound in leukemia cells have not been detailed in the publicly available scientific literature. Elucidating these pathways is a critical next step in understanding its mechanism of action and identifying potential biomarkers for patient stratification. Future research should focus on investigating the effects of this compound on key apoptotic and cell cycle regulatory pathways, such as the Bcl-2 family of proteins, caspases, and cyclin-dependent kinases.

Visualizations

Experimental Workflow

Caption: A diagram illustrating the experimental workflow for evaluating the antileukemic properties of this compound.

Conclusion and Future Directions

This compound has demonstrated notable antileukemic properties, characterized by a potent cytotoxic effect on the HL-60 leukemia cell line and promising in vivo activity. The induction of apoptosis appears to be a key mechanism of its action. However, the current understanding of this compound is in its nascent stages. To advance this compound as a potential therapeutic agent, several key areas require further investigation:

-

Mechanism of Action: A detailed investigation into the specific molecular targets and signaling pathways affected by this compound is paramount.

-

Broad-Spectrum Efficacy: The antileukemic activity of this compound should be evaluated against a broader panel of leukemia and lymphoma cell lines, including those with different genetic backgrounds and resistance mechanisms.

-

In Vivo Efficacy and Toxicology: More comprehensive in vivo studies are needed to establish the optimal dosing regimen, pharmacokinetic and pharmacodynamic profiles, and to conduct a thorough toxicological assessment.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

References

Monaspin B: A Technical Guide on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monaspin B, a novel cyclohexyl-furan natural product, has recently emerged as a potent antileukemic agent. This technical guide provides a comprehensive overview of its mechanism of action in cancer cells, with a primary focus on its pro-apoptotic effects. While detailed mechanistic studies on this compound are in their nascent stages, this document synthesizes the available data and extrapolates a plausible mechanism based on the activities of analogous compounds derived from Monascus species and other furan-containing molecules. This guide includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways to support further research and drug development efforts.

Introduction

Natural products remain a vital source of novel chemotherapeutic agents. This compound is a secondary metabolite produced by the cocultivation of Monascus purpureus and Aspergillus oryzae. Recent studies have highlighted its significant antiproliferative activity against leukemia cells, identifying it as a promising candidate for cancer therapy. This document aims to provide an in-depth technical overview of the current understanding of this compound's mechanism of action.

Core Mechanism of Action: Induction of Apoptosis

The primary anticancer effect of this compound observed to date is the induction of apoptosis. Studies on the human promyelocytic leukemia cell line, HL-60, have demonstrated potent pro-apoptotic activity.

Quantitative Data

The antiproliferative activity of this compound has been quantified, yielding a half-maximal inhibitory concentration (IC50) value against the HL-60 cell line.

| Compound | Cell Line | Assay Type | IC50 Value | Citation |

| This compound | HL-60 | Proliferation/Viability | 160 nM | [1] |

Proposed Signaling Pathway

Based on the known mechanisms of other anticancer compounds isolated from Monascus species and the general behavior of furan-containing derivatives, a putative signaling pathway for this compound-induced apoptosis is proposed below. This pathway centers on the induction of mitochondrial-mediated apoptosis.[2][3]

Signaling Pathway Diagram

References

- 1. New bioactive secondary metabolites from fungi: 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monascus purpureus induced apoptosis on gastric cancer cell by scavenging mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monascus-fermented red mold rice exhibits cytotoxic effect and induces apoptosis on human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Monaspin B-Induced Apoptosis in HL-60 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the induction of apoptosis in human promyelocytic leukemia (HL-60) cells by Monaspin B, a novel natural product. This document summarizes the key quantitative data, details the experimental protocols for essential assays, and visualizes the proposed signaling pathways and experimental workflows.

Core Findings: Antiproliferative and Pro-Apoptotic Activity

This compound, a cyclohexyl-furan discovered from the cocultivation of Monascus purpureus and Aspergillus oryzae, has demonstrated significant antileukemic properties.[1][2] Its primary mechanism of action against the HL-60 cell line is the induction of apoptosis, leading to a potent antiproliferative effect.[1][2]

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data reported for the activity of this compound against HL-60 cells.

| Parameter | Value | Cell Line | Reference |

| IC50 (Half-maximal inhibitory concentration) | 160 nM | HL-60 | [1] |

Note: Further quantitative data on specific apoptotic markers (e.g., percentage of apoptotic cells at different concentrations, fold-change in caspase activity) for this compound are not yet available in the public domain. The table will be updated as more research is published.

Proposed Signaling Pathway of this compound-Induced Apoptosis

While the precise molecular pathway of this compound-induced apoptosis in HL-60 cells is still under investigation, a hypothesized signaling cascade can be constructed based on common apoptotic mechanisms observed in this cell line upon treatment with various chemotherapeutic agents. The proposed pathway is the intrinsic, or mitochondrial, pathway of apoptosis.

Caption: Hypothesized intrinsic pathway of this compound-induced apoptosis in HL-60 cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis in HL-60 cells.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of this compound on HL-60 cells by measuring mitochondrial metabolic activity.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed HL-60 cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells and incubate for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a blank (medium only).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantification of Apoptosis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated HL-60 cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS and resuspend them in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Detection of Apoptotic Proteins (Western Blotting)

This technique is used to detect the cleavage of caspases and PARP, and changes in the expression of Bcl-2 family proteins.

Caption: Standard workflow for Western blot analysis of apoptotic markers.

Materials:

-

Treated and untreated HL-60 cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities to determine changes in protein expression or cleavage.

Conclusion

This compound exhibits potent pro-apoptotic activity against HL-60 leukemia cells. The proposed mechanism involves the intrinsic apoptotic pathway, a hallmark of which is the involvement of the mitochondria and the caspase cascade. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise molecular events underlying this compound's antileukemic effects, which will be crucial for its future development as a potential therapeutic agent.

References

Natural Products in Leukemia Therapy: A Technical Guide for Researchers

Introduction

The landscape of leukemia therapy is continually evolving, with a growing interest in the therapeutic potential of natural products. These compounds, derived from a variety of terrestrial and marine organisms, offer a rich chemical diversity and have been shown to exhibit potent anti-leukemic properties through various mechanisms of action. This technical guide provides an in-depth overview of key natural products investigated for leukemia therapy, focusing on their quantitative effects, the experimental protocols used to evaluate them, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Quantitative Data on the Anti-Leukemic Activity of Natural Products

The following tables summarize the in vitro cytotoxic and apoptotic effects of various natural products on different leukemia cell lines. The data presented includes IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, and reported apoptosis induction.

Table 1: In Vitro Cytotoxicity (IC50) of Natural Products in Leukemia Cell Lines

| Natural Product | Class | Leukemia Cell Line | IC50 Value | Incubation Time (hours) | Citation(s) |

| Curcumin | Phenolic | HL-60 | 13 µg/mL | 24 | [1] |

| Curcumin | Phenolic | HL-60 | 8 µg/mL | 48 | [1] |

| Curcumin | Phenolic | HL-60 | 3.5 µg/mL | 72 | [1] |

| Curcumin | Phenolic | ML-2 | ~10 µM | 48 | [2] |

| Curcumin | Phenolic | MOLM-13 | ~20 µM | 48 | [2] |

| Curcumin | Phenolic | OCI-AML3 | >80 µM | 48 | |

| Artesunate (ART) | Terpenoid | MV4-11 | 0.092 µM | 72 | |

| Artesunate (ART) | Terpenoid | ML-2 | 1.5 µM | 72 | |

| Dihydroartemisinin (DHA) | Terpenoid | MV4-11 | 0.24 µM | 72 | |

| Dihydroartemisinin (DHA) | Terpenoid | ML-2 | 2.5 µM | 72 | |

| Shikonin | Naphthoquinone | CEM/ADR5000 | 0.29 µM | 24 | |

| Shikonin | Naphthoquinone | CCRF-CEM | 1.68 µM | 24 | |

| Shikonin | Naphthoquinone | Molt4 | 0.24 µM | 24 | |

| Shikonin | Naphthoquinone | Jurkat | 0.97 µM | 24 | |

| Berberine | Alkaloid | SW480 | 3.436 µM | Not Specified | |

| Epigallocatechin Gallate (EGCG) | Phenolic | Jurkat | 82.8 µM | 24 | |

| Epigallocatechin Gallate (EGCG) | Phenolic | Jurkat | 68.8 µM | 48 | |

| Epigallocatechin Gallate (EGCG) | Phenolic | Jurkat | 59.7 µM | 72 | |

| Vincristine | Alkaloid | REH (Vincristine-resistant) | > 2 nM | 48 | |

| Pitavastatin | Statin | REH (Vincristine-resistant) | 217 nM | Not Specified |

Table 2: In Vivo Efficacy of Natural Products in Leukemia Xenograft Models

| Natural Product | Leukemia Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |

| Triptolide | THP-1 xenograft | Nude mice | 20, 50, 100 µg/kg/day for 18 days | 49.34%, 94.20%, 99.36% respectively | |

| Triptolide | MV-4-11 xenograft | Nude mice | 25 µg/kg/day for 24 days | Mild inhibition | |

| Artemisinin | GBC cell-derived xenograft | N/A | N/A | Significant reduction from day 15 | |

| Pitavastatin | REH xenograft | NSG mice | 10 mg/kg i.p. for 4 weeks | Significant reduction in human CD45+ cells in bone marrow |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the study of natural products for leukemia therapy.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Leukemia cells (e.g., HL-60, K562) are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Compound Treatment: Cells are treated with various concentrations of the natural product, typically in a serial dilution. A vehicle control (e.g., DMSO) is included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Leukemia cells are treated with the natural product at the desired concentrations and for the specified time.

-

Cell Harvesting and Washing: Cells are harvested, centrifuged, and washed twice with cold PBS.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways.

-

Cell Lysis: After treatment with the natural product, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Bcl-2, Caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Leukemia Xenograft Mouse Model

In vivo xenograft models are crucial for evaluating the therapeutic efficacy of natural products in a living organism.

-

Cell Preparation: A specific number of leukemia cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel.

-

Implantation: The cell suspension is subcutaneously or intravenously injected into immunocompromised mice (e.g., nude mice, NOD/SCID mice).

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. For disseminated leukemia models, disease progression can be monitored by analyzing peripheral blood for human CD45+ cells.

-

Compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The natural product is administered via a specific route (e.g., intraperitoneal, oral gavage) according to the predetermined dosing schedule.

-

Efficacy Evaluation: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues can be collected for further analysis, such as immunohistochemistry (e.g., Ki67 for proliferation, TUNEL for apoptosis).

Signaling Pathways and Experimental Workflows

Natural products exert their anti-leukemic effects by modulating various signaling pathways critical for cell survival, proliferation, and apoptosis. The following diagrams, generated using the DOT language, illustrate some of the key pathways and experimental workflows.

Caption: General overview of apoptosis signaling pathways targeted by natural products.

Caption: Inhibition of the PI3K/Akt signaling pathway by natural products like berberine.

Caption: Modulation of the MAPK/ERK signaling pathway by natural products such as shikonin.

Caption: A typical in vitro experimental workflow for evaluating natural products.

Conclusion

Natural products represent a promising frontier in the development of novel therapeutics for leukemia. The diverse chemical structures and mechanisms of action of these compounds offer the potential to overcome challenges such as drug resistance and toxicity associated with conventional chemotherapy. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and harness the anti-leukemic potential of natural products. Continued investigation into the synergistic effects of these compounds with existing therapies, as well as the development of advanced drug delivery systems, will be crucial in translating these promising preclinical findings into effective clinical treatments for leukemia.

References

In Vivo Antileukemic Effects of Monaspin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo antileukemic effects of Monaspin B, a novel cyclohexyl-furan compound. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and oncology research. This document summarizes the available quantitative data, outlines potential experimental protocols, and visualizes key biological pathways and workflows.

Core Data Presentation

This compound has demonstrated significant antileukemic properties both in vitro and in vivo. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Compound | IC50 (nM) | Effect | Source |

| HL-60 (Human Promyelocytic Leukemia) | This compound | 160 | Induces apoptosis | [1][2] |

Table 2: In Vivo Effects of this compound in a Mouse Leukemia Model

| Animal Model | Treatment | Observed Effects | Source |

| Mouse Leukemia Model | This compound | Reduction in white blood cell, lymphocyte, and neutrophil counts | [1][2] |

Experimental Protocols

While specific, detailed protocols for the in vivo evaluation of this compound are not publicly available, this section outlines a representative methodology based on standard practices for assessing the efficacy of antileukemic compounds in murine models.

Protocol: In Vivo Assessment of Antileukemic Activity of this compound in a Xenograft Mouse Model

1. Cell Culture:

- Human promyelocytic leukemia (HL-60) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Animal Model:

- Male BALB/c nude mice (6-8 weeks old) are used.

- Animals are housed in a specific pathogen-free (SPF) environment with ad libitum access to food and water.

3. Leukemia Model Induction:

- HL-60 cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS).

- Each mouse is subcutaneously or intravenously injected with 1 x 107 HL-60 cells to establish the leukemia model.

4. Treatment Regimen:

- Once tumors are palpable (for subcutaneous models) or leukemic burden is established (for intravenous models, confirmed by peripheral blood analysis), mice are randomly assigned to treatment and control groups.

- Treatment Group: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined dose (e.g., 1-10 mg/kg body weight) daily for a specified period (e.g., 14-21 days).

- Control Group: Mice receive an equivalent volume of the vehicle (e.g., PBS with 0.5% DMSO).

- Positive Control Group (Optional): A standard-of-care antileukemic drug (e.g., cytarabine) is administered.

5. Efficacy Evaluation:

- Tumor Growth (for subcutaneous models): Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length × Width2) / 2.

- Hematological Analysis: Peripheral blood is collected periodically to monitor white blood cell, lymphocyte, and neutrophil counts.

- Survival Analysis: The lifespan of the mice in each group is recorded, and Kaplan-Meier survival curves are generated.

- Histopathological Analysis: At the end of the study, tumors and major organs are harvested, fixed in 10% formalin, and embedded in paraffin for hematoxylin and eosin (H&E) staining to assess tumor morphology and metastasis.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway

This compound has been shown to induce apoptosis in HL-60 leukemia cells. While the specific signaling cascade initiated by this compound has not been fully elucidated, the intrinsic (mitochondrial) pathway of apoptosis is a common mechanism for many antileukemic compounds. The following diagram illustrates a potential pro-apoptotic signaling pathway that could be modulated by this compound.

Caption: Potential intrinsic apoptosis pathway modulated by this compound.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the in vivo antileukemic efficacy of a compound like this compound.

Caption: Workflow for in vivo antileukemic efficacy testing.

References

- 1. This compound, a Novel Cyclohexyl-furan from Cocultivation of Monascus purpureus and Aspergillus oryzae, Exhibits Potent Antileukemic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Monaspin B: A Novel Antileukemic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monaspin B, a recently discovered natural product with significant potential in leukemia therapy. This document details its chemical properties, biological activity, and the methodologies for its production and analysis, offering a core resource for researchers in oncology and natural product chemistry.

Core Molecular Identifiers

This compound is a novel cyclohexyl-furan, and its definitive chemical identifiers are crucial for research and regulatory purposes.

| Identifier | Value |

| Molecular Formula | C₂₁H₂₈O₅ |

| CAS Registry Number | Not yet assigned |

As a recently discovered compound, a CAS Registry Number has not yet been assigned to this compound. Researchers are advised to reference it by its published name and molecular formula.

Biological Activity and Quantitative Data

This compound has demonstrated potent and selective antiproliferative activity against leukemic cells. Its primary mechanism of action is the induction of apoptosis.[1][2]

| Parameter | Value | Cell Line |

| IC₅₀ (Half-maximal inhibitory concentration) | 160 nM | HL-60 (Human promyelocytic leukemia) |

| Production Yield (this compound) | 0.8 mg/L | Coculture of M. purpureus and A. oryzae |

| Production Yield (Monaspin A) | 1.2 mg/L | Coculture of M. purpureus and A. oryzae |

In addition to its in vitro activity, this compound has shown promising antileukemic effects in vivo in a mouse leukemia model, where it was observed to reduce the counts of white blood cells, lymphocytes, and neutrophils.[1][2]

Experimental Protocols

The following sections detail the key experimental methodologies for the production, isolation, and characterization of this compound.

Fungal Cocultivation for this compound Production

This compound is produced through the cocultivation of Monascus purpureus and Aspergillus oryzae.[1]

Strains and Media:

-

Monascus purpureus HJ11

-

Aspergillus oryzae ATCC 10124

-

Potato Dextrose Broth (PDB) medium is used for the cocultivation.

Protocol:

-

Inoculum Preparation: Fungal strains are individually cultured to obtain spore suspensions.

-

Cocultivation: An optimized liquid fermentation process is initiated by inoculating the PDB medium with both M. purpureus and A. oryzae.

-

Incubation: The coculture is incubated under specific conditions of temperature and agitation to facilitate the tandem enzymatic catalysis that leads to the production of Monaspins A and B.

-

Extraction: After the incubation period, the culture broth is harvested, and the secondary metabolites, including this compound, are extracted using organic solvents.

Structural Elucidation

The chemical structure of this compound was determined using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

-

This technique is employed to determine the precise mass of the molecule, which allows for the calculation of its elemental composition and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule and their connectivity.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the complete connectivity of the atoms within the molecule, leading to the final structural elucidation.

Biological Assays for Antileukemic Activity

Cell Viability Assay (MTT Assay):

-

Leukemic cells (e.g., HL-60) are seeded in 96-well plates.

-

The cells are treated with various concentrations of this compound.

-

After a specified incubation period, an MTT solution is added to each well.

-

The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Leukemic cells are treated with this compound at its IC₅₀ concentration.

-

The cells are then stained with Annexin V-FITC and Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thus confirming apoptosis as the mechanism of cell death.

Visualized Workflows and Pathways

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery of this compound.

Apoptosis Signaling Pathway Induced by this compound

Caption: General overview of the apoptotic signaling pathway.

References

Methodological & Application

Protocol for the Extraction and Purification of Monaspin B

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: Monaspin B is a novel cyclohexyl-furan, a secondary metabolite produced through the cocultivation of Monascus purpureus and Aspergillus oryzae.[1][2] This compound has demonstrated significant potential as an anti-leukemic agent, exhibiting potent antiproliferative activity against leukemic cell lines by inducing apoptosis.[1][2] The production of this compound is a result of the unique metabolic interplay between the two fungal species, highlighting the potential of microbial cocultivation for the discovery of novel therapeutic compounds. Optimization of cocultivation conditions has been shown to yield up to 0.8 mg/L of this compound.[1] This document provides a detailed protocol for the extraction and purification of this compound from the coculture broth.

Principle: The protocol is based on a multi-step process beginning with the extraction of the fungal coculture broth with an organic solvent to isolate a crude mixture of metabolites. This is followed by a series of chromatographic separations to purify this compound from other compounds, including its analogue Monaspin A and other fungal metabolites. The purification process leverages the physicochemical properties of this compound to achieve a high degree of purity suitable for further biological and pharmacological studies.

Quantitative Data Summary: The following table summarizes the production yields of Monaspins A and B after optimization of the cocultivation and purification processes.

| Compound | Optimized Production Yield (mg/L) |

| Monaspin A | 1.2 |

| This compound | 0.8 |

Experimental Workflow

Figure 1. Experimental workflow for this compound extraction and purification.

Detailed Experimental Protocols

1. Extraction of Crude Metabolites

-

Objective: To extract secondary metabolites, including this compound, from the fungal coculture broth.

-

Materials:

-

Fermentation broth from Monascus purpureus and Aspergillus oryzae coculture.

-

Ethyl acetate (analytical grade).

-

Separatory funnel.

-

Rotary evaporator.

-

-

Procedure:

-

Pool the fermentation broth from the coculture.

-

Transfer the broth to a large separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate. Collect the upper organic (ethyl acetate) layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Combine all the ethyl acetate extracts.

-

Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Initial Fractionation by Silica Gel Column Chromatography

-

Objective: To perform a preliminary separation of the crude extract into fractions based on polarity.

-

Materials:

-

Crude extract.

-

Silica gel (200-300 mesh).

-

Chromatography column.

-

Petroleum ether (analytical grade).

-

Ethyl acetate (analytical grade).

-

Fraction collection tubes.

-

-

Procedure:

-

Prepare a silica gel slurry in petroleum ether and pack it into a chromatography column.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.

-

Elute the column with a stepwise gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by increasing the proportion of ethyl acetate.

-

Collect the eluate in fractions (e.g., 50-100 mL each).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing compounds of interest.

-

Combine fractions with similar TLC profiles. Based on previous studies, this compound is expected to elute in the more polar fractions.

-

3. Purification of this compound by Preparative TLC and Semi-preparative HPLC

-

Objective: To isolate and purify this compound to homogeneity.

-

Materials:

-

The fraction containing this compound from the silica gel column chromatography.

-

Preparative TLC plates (silica gel GF254).

-

Dichloromethane (CH₂Cl₂; analytical grade).

-

Methanol (CH₃OH; HPLC grade).

-

Water (HPLC grade).

-

Semi-preparative HPLC system with a suitable column (e.g., C18).

-

-

Procedure: a. Preparative Thin-Layer Chromatography (TLC)

-

Apply the concentrated fraction containing this compound as a band onto a preparative TLC plate.

-

Develop the plate in a chromatography tank with a mobile phase of dichloromethane:methanol (e.g., 20:1, v/v).

-

After development, visualize the bands under UV light.

-

Scrape the band corresponding to this compound from the plate.

-

Extract the compound from the silica gel with a suitable solvent (e.g., methanol or ethyl acetate).

-

Filter and evaporate the solvent to obtain the partially purified this compound.

b. Semi-preparative High-Performance Liquid Chromatography (HPLC)

-

Dissolve the partially purified this compound in a suitable solvent (e.g., methanol).

-

Inject the solution into a semi-preparative HPLC system.

-

Perform the separation using an isocratic elution with a mobile phase of methanol and water. The exact ratio should be optimized based on the specific column and system (e.g., a starting point could be 70:30 methanol:water).

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the final product using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

-

References

Application Notes and Protocols for the Cocultivation of Monascus purpureus and Aspergillus oryzae

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cocultivation of different microbial species is a powerful strategy to unlock novel bioactive compounds and enhance the production of known secondary metabolites. The interaction between two or more microorganisms can trigger the expression of otherwise silent biosynthetic gene clusters, leading to a diverse array of chemical entities with potential applications in pharmaceuticals, food, and other industries. This document provides detailed application notes and protocols for the cocultivation of two industrially important filamentous fungi, Monascus purpureus and Aspergillus oryzae.

Monascus purpureus is renowned for its production of a variety of secondary metabolites, including pigments (e.g., monascorubrin, rubropunctatin), which are used as natural food colorants, and cholesterol-lowering agents like monacolin K (lovastatin). Aspergillus oryzae, a fungus with a long history in traditional food fermentation (e.g., sake, soy sauce), is a prolific producer of a wide range of hydrolytic enzymes, such as amylases and proteases.

The cocultivation of these two fungi presents a unique opportunity to explore their synergistic interactions. It has been observed that coculturing Monascus species with other fungi, including Aspergillus species, can lead to significant morphological changes, enhanced pigment production, and the biosynthesis of novel compounds.[1] This is attributed to the complex chemical cross-talk and competition between the species, which activates latent metabolic pathways.[2][3] These interactions can be mediated by both direct physical contact and the diffusion of signaling molecules.[2]

These application notes provide a framework for researchers to investigate the cocultivation of Monascus purpureus and Aspergillus oryzae, with protocols for both solid-state and submerged fermentation, methods for quantitative analysis, and an overview of the potential signaling pathways involved.

Data Presentation

The following tables summarize quantitative data from studies on the cocultivation of Monascus species with Aspergillus species. While specific data for M. purpureus and A. oryzae cocultures is limited, data from cocultures with the closely related Aspergillus niger provides valuable insights into the potential outcomes.

Table 1: Effect of Cocultivation on Monascus purpureus Biomass

| Coculture Condition | M. purpureus Strain | A. niger Strain | Change in M. purpureus Biomass | Reference |

| Double-Sided Petri Dish (RA media, 7 days) | M1-1 | An1-2 | Slight decrease (not significant) | [1] |

| Double-Sided Petri Dish (RA media, 7 days) | M9 | An9 | Slight decrease (not significant) | |

| Double-Sided Petri Dish (RA media, 7 days) | M4-1 (weaker pigment producer) | An4-1 (pigment-producing) | Increase | |

| Double-Sided Petri Dish (RA media, 7 days) | M8-3 (weaker pigment producer) | An7-3 (pigment-producing) | Increase |

Table 2: Effect of Cocultivation on Monascus Pigment Production

| Coculture Condition | Monascus Strain | Co-cultivated with | Pigment Yield Change | Reference |

| Solid Sucrose Medium | Monascus isolate | Aspergillus oryzae | 30 to 40 times increase | |

| Liquid Culture | Monascus isolate | Saccharomyces cerevisiae | Approx. 10-fold increase | |

| Double-Sided Petri Dish (RA media) | M. purpureus M1-1 | A. niger An1-2 | Significant increase | |

| Double-Sided Petri Dish (RA media) | M. purpureus M9 | A. niger An9 | Significant increase |

Table 3: Gene Expression Changes in Monascus purpureus during Cocultivation with Aspergillus niger

| Gene Cluster | Key Genes | Coculture Condition | Change in Gene Expression | Reference |

| Citrinin Biosynthesis | citS, citA, citB, etc. | M. purpureus M1-1 with A. niger An1-2 | Significantly reduced | |

| Citrinin Biosynthesis | citS, citA, citB, etc. | M. purpureus M9 with A. niger An9 | Significantly reduced | |

| Pigment Biosynthesis | mppA, mppB, mppC, etc. | M. purpureus M1-1 with A. niger An1-2 | Significantly increased | |

| Pigment Biosynthesis | mppA, mppB, mppC, etc. | M. purpureus M9 with A. niger An9 | Significantly increased |

Experimental Protocols

Protocol 1: Solid-State Cocultivation on Double-Sided Petri Dishes (DSPD)

This protocol is adapted from studies on fungal interactions and is designed to allow for the study of diffusible signaling molecules without direct physical contact between the two fungal species.

Materials:

-